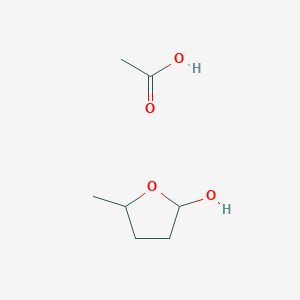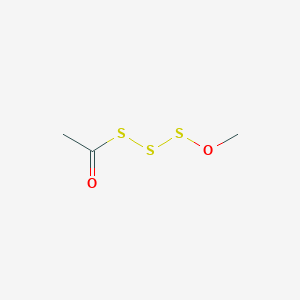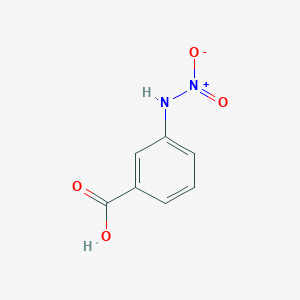
3-(Nitroamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nitroamino)benzoic acid is an organic compound with the molecular formula C7H6N2O4 It is an aromatic compound characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Nitroamino)benzoic acid can be synthesized through several methods. One common method involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. This process typically yields a mixture of nitrobenzoic acid isomers, including 3-nitrobenzoic acid, which can be further converted to this compound through reduction and subsequent amination reactions .
Another method involves the nitration of methyl benzoate followed by hydrolysis to produce 3-nitrobenzoic acid, which is then subjected to reduction and amination . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Nitroamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and amino groups influence the reactivity and orientation of incoming substituents.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of this compound.
Scientific Research Applications
3-(Nitroamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antimicrobial and antitumor properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Nitroamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the amino group.
4-Nitrobenzoic acid: Another isomer with the nitro group in the para position.
2-Nitrobenzoic acid: An isomer with the nitro group in the ortho position.
Uniqueness
3-(Nitroamino)benzoic acid is unique due to the presence of both nitro and amino groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitramidobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)5-2-1-3-6(4-5)8-9(12)13/h1-4,8H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKHKYSSQJGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547254 |
Source


|
| Record name | 3-(Nitroamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61734-83-6 |
Source


|
| Record name | 3-(Nitroamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14572319.png)
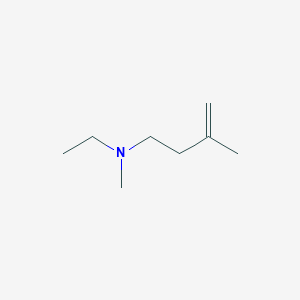
![Ethyl 3-{4-[(hept-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14572332.png)
![Phenol, 2,6-dimethoxy-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14572343.png)

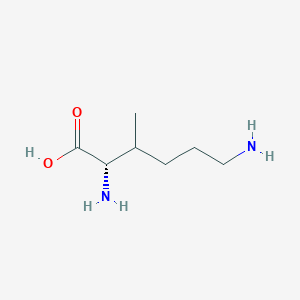
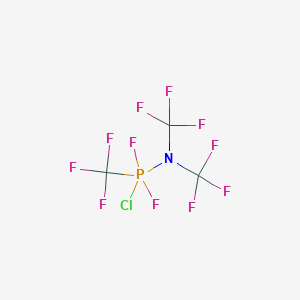
![8-Methyl-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14572366.png)

